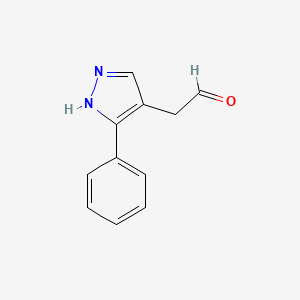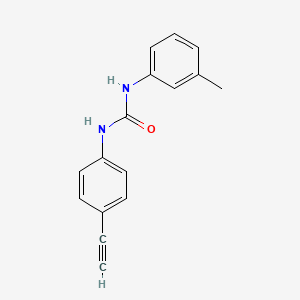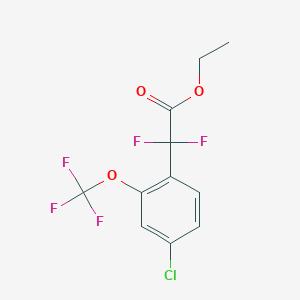
2-(4-Bromo-5-cyano-2-methylphenyl)acetic acid
Descripción general
Descripción
2-(4-Bromo-5-cyano-2-methylphenyl)acetic acid (2-BCMPA) is an organic compound belonging to the class of carboxylic acids. It is a colorless solid that is soluble in organic solvents and is used in a variety of scientific and industrial applications. 2-BCMPA is a versatile compound that has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used in the development of new materials, such as polymers and nanomaterials.
Mecanismo De Acción
2-(4-Bromo-5-cyano-2-methylphenyl)acetic acid is an acid that can react with other compounds to form esters, which are compounds with a wide range of applications. The formation of an ester is a two-step process, which involves the protonation of the carboxylic acid and the subsequent nucleophilic attack of the nucleophile on the protonated carboxylic acid. The reaction of 2-(4-Bromo-5-cyano-2-methylphenyl)acetic acid with a nucleophile is known as an esterification reaction.
Biochemical and Physiological Effects
2-(4-Bromo-5-cyano-2-methylphenyl)acetic acid has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, which can lead to the inhibition of cell proliferation and the induction of apoptosis. In addition, it has been found to inhibit the activity of enzymes involved in the synthesis of cholesterol, which can lead to the inhibition of cholesterol synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Bromo-5-cyano-2-methylphenyl)acetic acid is a versatile compound that is easy to synthesize and has a wide range of applications. It is a stable compound that is soluble in organic solvents and is relatively non-toxic. However, it can be difficult to handle in the laboratory due to its low solubility in water and its tendency to react with other compounds.
Direcciones Futuras
The potential applications of 2-(4-Bromo-5-cyano-2-methylphenyl)acetic acid are vast and still being explored. It has been used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used in the development of new materials, such as polymers and nanomaterials. It has also been used in the synthesis of metal complexes, which have potential applications in catalysis and drug delivery. Furthermore, it has been suggested that 2-(4-Bromo-5-cyano-2-methylphenyl)acetic acid could be used in the synthesis of polymeric materials for use in drug delivery systems and in the development of new materials for use in medical devices. Finally, 2-(4-Bromo-5-cyano-2-methylphenyl)acetic acid could be used in the development of new catalysts for use in organic synthesis.
Aplicaciones Científicas De Investigación
2-(4-Bromo-5-cyano-2-methylphenyl)acetic acid has been used extensively in scientific research, particularly in the field of organic synthesis. It has been used to synthesize a variety of compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. In addition, 2-(4-Bromo-5-cyano-2-methylphenyl)acetic acid has been used in the development of new materials, such as polymers and nanomaterials. It has also been used in the synthesis of metal complexes, which have potential applications in catalysis and drug delivery.
Propiedades
IUPAC Name |
2-(4-bromo-5-cyano-2-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-2-9(11)8(5-12)3-7(6)4-10(13)14/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBNKMDZFPZTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CC(=O)O)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-5-cyano-2-methylphenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



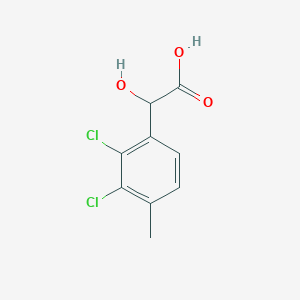
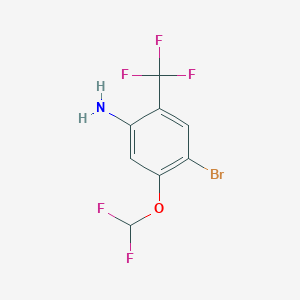
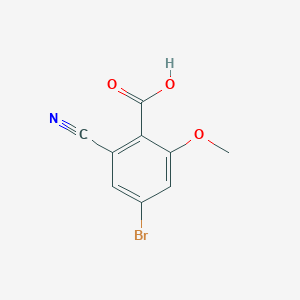


amino]propan-1-ol](/img/structure/B1475013.png)
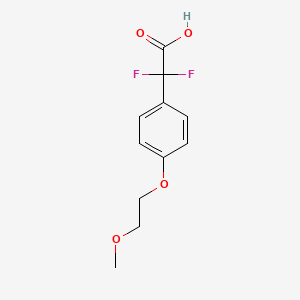
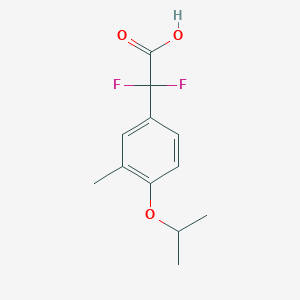
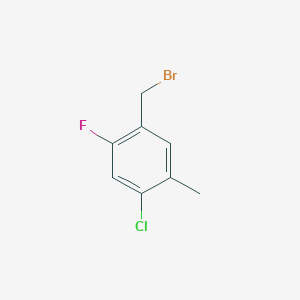
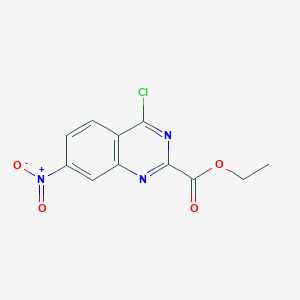
![5-(Methylthio)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine](/img/structure/B1475020.png)
